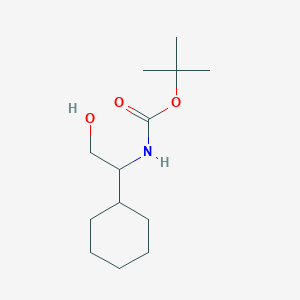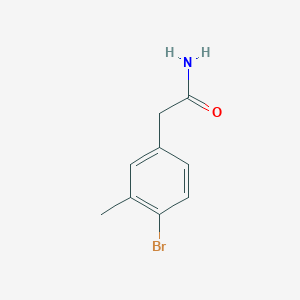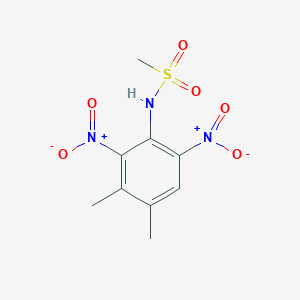
Dihexyl L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl L-aspartate is a chemical compound derived from L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl L-aspartate typically involves the esterification of L-aspartic acid with hexanol. This reaction can be catalyzed by acidic or enzymatic catalysts. The general reaction conditions include:
Acid-Catalyzed Esterification: L-aspartic acid is reacted with hexanol in the presence of a strong acid such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of L-aspartic acid with hexanol. This method is often preferred for its mild reaction conditions and higher selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts in industrial settings can also enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl L-aspartate can undergo various chemical reactions, including:
Oxidation: The hexyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.
Major Products
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexanol.
Substitution: Various substituted aspartates depending on the nucleophile used.
Applications De Recherche Scientifique
Dihexyl L-aspartate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving L-aspartic acid.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways.
Industry: Used in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of dihexyl L-aspartate involves its interaction with various molecular targets and pathways. In biological systems, it can mimic or interfere with the normal function of L-aspartic acid, affecting processes such as protein synthesis and neurotransmission. The hexyl groups can also enhance its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-aspartic acid: The parent compound, essential for protein synthesis.
Diethyl L-aspartate: Another ester derivative with different alkyl groups.
Dimethyl L-aspartate: A simpler ester derivative with methyl groups.
Uniqueness
Dihexyl L-aspartate is unique due to the presence of two long hexyl chains, which can significantly alter its chemical properties and potential applications compared to other ester derivatives of L-aspartic acid. The increased lipophilicity and potential for membrane interactions make it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
651744-60-4 |
|---|---|
Formule moléculaire |
C16H31NO4 |
Poids moléculaire |
301.42 g/mol |
Nom IUPAC |
dihexyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C16H31NO4/c1-3-5-7-9-11-20-15(18)13-14(17)16(19)21-12-10-8-6-4-2/h14H,3-13,17H2,1-2H3/t14-/m0/s1 |
Clé InChI |
QSWJYEUZCGTSSB-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCOC(=O)C[C@@H](C(=O)OCCCCCC)N |
SMILES canonique |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)


![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)
![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)






